Z-Phe-DL-Ala-fluoromethylketone

Overview

Description

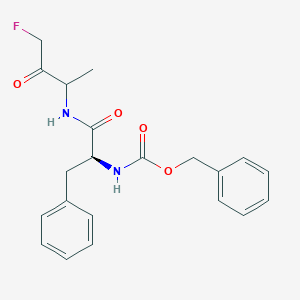

Z-Phe-DL-Ala-fluoromethylketone (Z-Phe-DL-Ala-FMK) is a synthetic compound that has been used in scientific research for a variety of purposes. It was first synthesized in the 1970s, and since then has become a popular tool for researchers in the fields of biochemistry and physiology. Z-Phe-DL-Ala-FMK is an inhibitor of the enzyme serine hydrolase, which is involved in a wide range of physiological processes. This compound has been used in laboratory experiments to study the effects of serine hydrolase inhibition on various biochemical and physiological processes.

Scientific Research Applications

Inhibition and Visualization of Protease Activity

Z-Phe-DL-Ala-fluoromethylketone is utilized in scientific research primarily for its inhibitory effects on certain proteases, with notable implications in the study of cancer. It effectively inactivates cathepsin B isozymes, a group of proteases known for their role in tumor progression. This inhibition was observed in isozymes from various tissues, including human tumors, and was visualized using a fluorescent print technique after isoelectric focusing. The compound demonstrated a significantly higher potency compared to other known inhibitors of cathepsin B, suggesting potential in vivo applications for inhibiting this protease (Smith et al., 1988). Additionally, the synthesis of peptide fluoromethyl ketones, including this compound, marked the first time such compounds were created, highlighting their innovative role in the inhibition of human cathepsin B (Rasnick, 1985).

Apoptosis Inhibition and Cell Death Pathways

This compound analogs have been studied for their role in apoptosis inhibition. These compounds can prevent the processing of certain proteases critical in the induction of apoptosis. For instance, benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (an analog of this compound) inhibits apoptosis by blocking the processing of CPP32, a protease involved in programmed cell death. This inhibition opens up avenues for developing novel inhibitors that can prevent apoptosis by hindering the processing of proforms of certain proteases (Slee et al., 1996).

Mechanism of Action

Target of Action

Z-FA-FMK primarily targets cysteine proteases , including cathepsins B, L, and S, cruzain, and papain . It also selectively inhibits effector caspases 2, 3, 6, and 7 . These enzymes play crucial roles in various biological processes, including protein degradation and apoptosis.

Mode of Action

Z-FA-FMK acts as an irreversible inhibitor of its target enzymes . It forms a covalent bond with the active site of the enzyme, rendering it inactive . This compound has been shown to block the production of IL1-α, IL1-β, and TNF-α induced by LPS in macrophages by inhibiting NF-κB pathways .

Biochemical Pathways

The inhibition of cysteine proteases and effector caspases by Z-FA-FMK affects several biochemical pathways. It blocks the production of pro-inflammatory cytokines like IL1-α, IL1-β, and TNF-α, thereby inhibiting the NF-κB pathway . This leads to a decrease in inflammation and can modulate immune responses .

Result of Action

The inhibition of cysteine proteases and effector caspases by Z-FA-FMK can lead to various cellular effects. It has been shown to inhibit human T cell proliferation in vitro and modulate host response to pneumococcal infection in vivo . Moreover, it can induce apoptosis and necrosis .

Biochemical Analysis

Biochemical Properties

Z-Phe-DL-Ala-fluoromethylketone interacts with various enzymes and proteins. It inhibits cysteine proteases, including cathepsins B, L, and S, cruzain, and papain . It also selectively inhibits effector caspases 2, 3, 6, and 7 . These interactions are crucial for its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to block the production of IL1-α, IL1-β, and TNF-α induced by LPS in macrophages by inhibiting NF-κB pathways . It also inhibits human T cell proliferation in vitro .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds tightly to the active site of the enzyme cathepsin B, forming a covalent bond that irreversibly blocks its proteolytic activity . It also inhibits the processing of caspase-8 and caspase-3 to their respective subunits in resting T cells stimulated through the Ag receptor .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to prevent cells from entering and leaving the cell cycle

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to significantly increase pneumococcal growth in both lungs and blood, compared with controls, in a mouse model of intranasal pneumococcal infection .

properties

IUPAC Name |

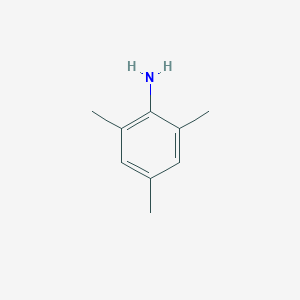

benzyl N-[(2S)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVEBPEZMSPHB-PKHIMPSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4 | |

| Record name | Z-FA-FMK | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336087 | |

| Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

197855-65-5 | |

| Record name | MDL-201053, (DL-alanine)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197855655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDL-201053, (DL-ALANINE)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34O3P3306Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)

![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)